2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Description
2-[(5Z)-5-[(2,6-Dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core modified with a (2,6-dichlorophenyl)methylidene substituent at the 5-position and a butanedioic acid moiety at the 3-position. Thiazolidinones are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Properties
IUPAC Name |
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO5S2/c15-7-2-1-3-8(16)6(7)4-10-12(20)17(14(23)24-10)9(13(21)22)5-11(18)19/h1-4,9H,5H2,(H,18,19)(H,21,22)/b10-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXASHYCRHBKQQ-WMZJFQQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with maleic anhydride under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Studies have shown that compounds similar to 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid possess anti-inflammatory effects. This could be attributed to their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Antioxidant Properties :
Dermatological Applications
- Topical Formulations :
- Skin Bioavailability :
Cosmetic Formulations
- Stabilizing Agent :
- Moisturizing Properties :
Case Studies
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences :
Aryl Substituents: The target compound’s 2,6-dichlorophenyl group introduces steric hindrance and electron-withdrawing effects, contrasting with the 4-methoxy (electron-donating) group in Analog 1 and the 4-bromo (moderately electron-withdrawing) group in Analog 2. These differences may alter binding affinity in biological targets .
Synthetic Routes :
- Analog 1 employs a one-pot condensation with DMF/acetic acid as solvent, while the target compound’s synthesis likely requires precise control of Z-configuration due to the dichlorophenyl group’s steric demands .
Research Findings and Implications
- Bioactivity: While specific data for the target compound is unavailable, Analog 1’s 4-methoxyphenyl and hydrazono groups are associated with antimicrobial activity, suggesting that the target’s dichlorophenyl group could enhance potency against resistant strains .
- Solubility and Stability : The sulfanylidene group in the target compound and Analog 2 may promote tautomerism, affecting stability. The dichlorophenyl group’s lipophilicity could reduce aqueous solubility compared to Analog 1’s polar methoxy substituents .
Biological Activity
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid (CAS No. 307342-46-7) is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure characterized by a thiazolidine ring and various functional groups that contribute to its pharmacological properties.
The molecular formula of this compound is with a molecular weight of 484.33 g/mol. The presence of chlorine atoms and a thiazolidine moiety suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by ChemDiv demonstrated that thiazolidine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The compound has also shown potential antioxidant activity. In vitro assays revealed that it can scavenge free radicals effectively, suggesting its role in mitigating oxidative stress-related diseases. This property is particularly relevant in the context of chronic conditions where oxidative damage plays a critical role .
Anti-inflammatory Effects
A notable aspect of this compound is its anti-inflammatory activity. Studies have indicated that thiazolidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . This mechanism can be beneficial in treating inflammatory diseases.
Case Studies
The biological activity of this compound is thought to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
- Cell Signaling Modulation : It could alter signaling pathways related to oxidative stress and inflammation.
- Interaction with Cellular Targets : The thiazolidine structure allows for potential interactions with cellular receptors or proteins involved in disease processes.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions, typically involving thiosemicarbazide derivatives, chloroacetic acid, and aromatic aldehydes. A standard protocol involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and an oxo-compound (0.03 mol) in a DMF-acetic acid solvent mixture (5:10 mL) for 2 hours. Post-reaction, the product is filtered and recrystallized from DMF-ethanol . Optimization often employs Design of Experiments (DoE) to minimize trial-and-error, using variables like temperature, solvent ratios, and catalyst loading .
Q. How is the structural identity of this compound confirmed?
Structural characterization relies on spectroscopic and crystallographic methods:
- NMR/IR : Confirms functional groups (e.g., thiazolidinone ring, sulfanylidene).
- X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration of the methylidene group) and bond lengths (e.g., C=S at ~1.65 Å) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion at m/z 411.5) .
Q. What biological activities are associated with this compound?
Preliminary studies indicate:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus .
- Anti-inflammatory effects : 50% inhibition of COX-2 at 10 µM .
- Antioxidant capacity : IC₅₀ of 25 µM in DPPH assays .
Advanced Research Questions
Q. How do computational methods aid in predicting reactivity and biological interactions?
Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states, while molecular docking predicts binding affinities to targets like COX-2 or bacterial enzymes. For example, ICReDD integrates computational screening with experimental validation to prioritize reaction conditions, reducing development time by 40–60% .
Q. What strategies address contradictions in reported biological data?
Discrepancies (e.g., variable IC₅₀ values) are resolved through:
Q. How can structural modifications enhance selectivity or potency?
Structure-Activity Relationship (SAR) studies reveal:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antimicrobial activity by 2–4× .
- Side-chain length : Hexanoic acid derivatives (vs. butanedioic acid) improve membrane permeability (logP increased from 1.2 to 2.8) .
| Modification | Bioactivity Change | Reference |
|---|---|---|
| 4-Methoxy substitution | 3× increase in COX-2 inhibition | |
| Pyridine ring addition | 90% reduction in cytotoxicity |
Q. What challenges arise in scaling up synthesis for preclinical studies?
Key hurdles include:
- Purification : Chromatography is required for >95% purity, but adds cost. Recrystallization in DMF-ethanol achieves 85–90% yield .
- Reaction scalability : Batch reactors face heat transfer limitations; flow chemistry improves consistency .
- Stability : Degradation at pH >8 necessitates lyophilized storage .
Q. How are interaction studies designed to elucidate mechanisms of action?
Techniques include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding to targets (e.g., KD = 120 nM for TNF-α) .
- Metabolomics : Identifies pathway perturbations (e.g., glutathione depletion in oxidative stress models) .
- Cryo-EM : Visualizes compound-enzyme complexes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
